N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Description
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a pyrazine-carboxamide moiety and a 2-methylphenyl substituent. The synthesis of such derivatives often involves coupling reactions between pyrazine-carboxylic acids and amine-containing heterocycles, as exemplified in related compounds (e.g., Example 6 in and compound 22 in ) .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-11-4-2-3-5-15(11)22-16(12-9-24-10-14(12)21-22)20-17(23)13-8-18-6-7-19-13/h2-8H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFTZDIBPBWDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a 2-methylphenyl-substituted thieno[3,4-c]pyrazole, with a pyrazine-2-carboxylic acid derivative under specific reaction conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
Chemistry
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide serves as a crucial building block in synthetic organic chemistry. It can be utilized in:
- Synthesis of Complex Molecules : The compound can undergo various reactions such as oxidation and substitution to form more complex structures. For example, it can be transformed into derivatives with enhanced biological activity through electrophilic aromatic substitution reactions.
| Reaction Type | Example Reaction | Conditions |
|---|---|---|
| Oxidation | Reduction of nitro group to amine | H₂/Pd catalyst |
| Substitution | Electrophilic substitution on the methylphenyl group | Lewis acids |
Medicinal Chemistry
The compound has shown promising results in medicinal applications:
- Antiproliferative Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines with significant results.
- Antimicrobial Properties : Research has indicated potential antimicrobial effects against specific bacterial strains. This property is particularly valuable for developing new antibiotics.
Case Study: Anticancer Activity
In a study published by the Royal Society of Chemistry, several derivatives of thieno[3,4-c]pyrazole were synthesized and tested for their anticancer properties. The results showed that modifications at specific positions on the phenyl ring significantly enhanced antiproliferative activity against breast cancer cells (MDA-MB-231) .
Materials Science
The compound's unique structure allows it to be explored in materials science:
- Development of New Materials : It can be used as a precursor for synthesizing novel polymers or nanomaterials with specific properties tailored for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide is a novel compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core with a pyrazine-2-carboxamide moiety. The unique structural components contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in various diseases.
Antitumor Activity
Research has indicated that derivatives of thienopyrazoles exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) mutations and other cancer-related targets. The mechanism often involves inhibition of key signaling pathways in cancer cell proliferation and survival .
Antimicrobial Properties
Thienopyrazole derivatives have also been evaluated for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains. For example, one derivative demonstrated effective inhibition against seven phytopathogenic fungi, outperforming established antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrazole derivatives. Modifications to the methylphenyl substituent or variations in the carboxamide group can significantly influence potency and selectivity for biological targets. For example, changing the substituents on the aromatic rings has been linked to enhanced activity against specific cancer cell lines .
Case Studies
- Antitumor Activity : A study involving a series of thienopyrazole derivatives found that certain modifications led to increased inhibitory effects on cancer cell lines expressing BRAF(V600E). The most potent compound showed IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another investigation focused on the antifungal properties of related pyrazole derivatives revealed that specific structural features were critical for enhancing activity against resistant fungal strains .
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that certain thienopyrazole compounds could significantly reduce LPS-induced inflammation in macrophages, highlighting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
